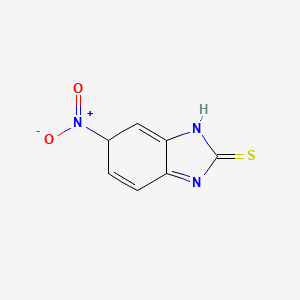
6-Nitro-1,6-dihydrobenzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1,6-dihidrobenzimidazol-2-tiona es un compuesto heterocíclico que pertenece a la familia de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La estructura de 6-Nitro-1,6-dihidrobenzimidazol-2-tiona consta de un anillo de benceno fusionado con un anillo de imidazol, con un grupo nitro en la posición 6 y un grupo tiona en la posición 2. Esta estructura única confiere propiedades químicas y biológicas específicas al compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Nitro-1,6-dihidrobenzimidazol-2-tiona normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de o-fenilendiamina con disulfuro de carbono en presencia de una base, seguida de nitración para introducir el grupo nitro en la posición 6. Las condiciones de reacción a menudo incluyen:
Base: Hidróxido de sodio o hidróxido de potasio
Solvente: Etanol o metanol
Temperatura: Condiciones de reflujo
El paso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial de 6-Nitro-1,6-dihidrobenzimidazol-2-tiona puede implicar rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Nitro-1,6-dihidrobenzimidazol-2-tiona experimenta diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo tiona puede participar en reacciones de sustitución nucleofílica, formando diversos derivados.
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas en condiciones específicas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbón
Sustitución: Haluros de alquilo, cloruros de acilo
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Productos Principales
Reducción: 6-Amino-1,6-dihidrobenzimidazol-2-tiona
Sustitución: Derivados N-alquilo o N-acilo
Oxidación: Sulfoxidos o sulfonas
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antiparasitarias.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Nitro-1,6-dihidrobenzimidazol-2-tiona implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a diversos efectos biológicos. El grupo tiona también puede interactuar con iones metálicos y enzimas, modulando su actividad.
Comparación Con Compuestos Similares
6-Nitro-1,6-dihidrobenzimidazol-2-tiona se puede comparar con otros derivados de benzimidazol, como:
6-Nitrobenzimidazol: Carece del grupo tiona, lo que lleva a diferentes propiedades químicas y biológicas.
1,6-Dihidrobenzimidazol-2-tiona: Carece del grupo nitro, lo que afecta su reactividad y actividad biológica.
6-Amino-1,6-dihidrobenzimidazol-2-tiona: El grupo amino imparte diferentes propiedades electrónicas en comparación con el grupo nitro.
Propiedades
Fórmula molecular |
C7H5N3O2S |
|---|---|
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
6-nitro-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-4H,(H,9,13) |
Clave InChI |
LPLHISWBWRWJMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=S)NC2=CC1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


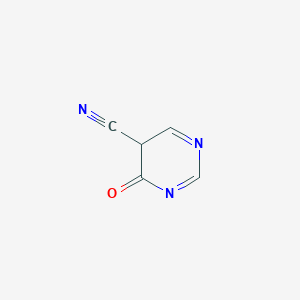


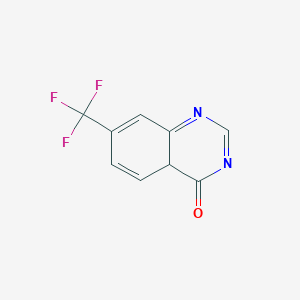

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)

![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
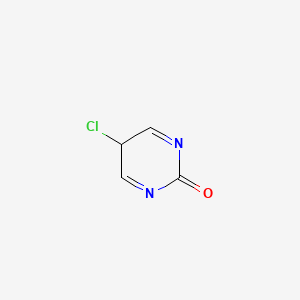
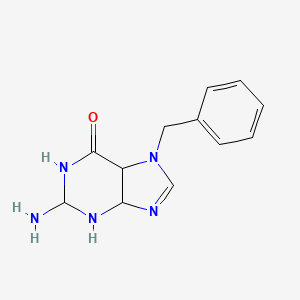
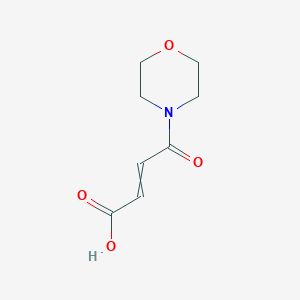
![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)
